molecular formula C16H16N4O B555444 L-Histidine beta-naphthylamide CAS No. 7424-15-9

L-Histidine beta-naphthylamide

Cat. No.: B555444
CAS No.: 7424-15-9
M. Wt: 280.32 g/mol
InChI Key: DKDILZBBFKZMRO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

L-Histidine beta-naphthylamide interacts with various enzymes, proteins, and other biomolecules. It is particularly used to study the specificity and kinetics of various proteases and peptidases . The compound plays a crucial role in the activation of the Hut operon positive regulatory protein in Bacillus subtilis .

Cellular Effects

It is known that histidine, the parent compound of this compound, plays a central role in allergy and peripheral inflammatory reactions and acts as a neurotransmitter and neuromodulator in the brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as an antiterminator that binds to cis-acting regulatory sequences on the mRNA in the presence of histidine, thereby suppressing transcription termination and activating the hut operon for histidine utilization .

Temporal Effects in Laboratory Settings

It is known that histidine, the parent compound, has been used effectively as a component of solutions for organ preservation and myocardial protection in cardiac surgery .

Dosage Effects in Animal Models

Studies on histidine supplementation have shown that doses of 4.0–4.5 g histidine/d are associated with decreased BMI, adiposity, markers of glucose homeostasis, proinflammatory cytokines, and oxidative stress .

Metabolic Pathways

This compound is involved in the metabolic pathways related to histidine. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .

Subcellular Localization

It is known that histidine, the parent compound, is localized in various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

The synthesis of L-Histidine beta-naphthylamide involves the reaction of L-histidine with beta-naphthylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Chemical Reactions Analysis

L-Histidine beta-naphthylamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L-Histidine beta-naphthylamide has several scientific research applications, including:

Mechanism of Action

L-Histidine beta-naphthylamide exerts its effects by binding to specific molecular targets, such as the benzyl ester and regulatory allosteric site on enzymes like subtilisin. This binding regulates the sequences and functional groups in the enzyme, which in turn affects the enzyme’s activity and function . The compound also acts as an allosteric activator of the imidazole group of histidine, influencing various biological processes .

Comparison with Similar Compounds

L-Histidine beta-naphthylamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDILZBBFKZMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995719
Record name 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-15-9
Record name (S)-alpha-Amino-N-2-naphthyl-1H-imidazole-4-propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Histidine beta-naphthylamide interact with enzymes, and what are the downstream effects?

A1: this compound acts as a competitive inhibitor of certain enzymes, particularly glycosidases. [, ] This means it competes with the natural substrate for binding to the enzyme's active site, hindering the enzyme's ability to catalyze its usual reactions. For instance, this compound effectively inhibits sweet-almond beta-glucosidase by mimicking the structure of the natural substrate and binding to the active site. [] This inhibition can disrupt carbohydrate metabolism pathways where beta-glucosidases play a crucial role.

Q2: How does the structure of this compound contribute to its inhibitory activity?

A2: The structure of this compound is key to its inhibitory activity, particularly the presence of both a basic imidazole group and a hydrophobic naphthylamide group. [] Research shows that adding a hydrophobic group to the basic imidazole nucleus, such as the naphthylamide group in this case, significantly enhances binding to both alpha- and beta-glucosidases. [] This suggests that this compound interacts with the enzyme's active site through a combination of hydrophobic interactions and potentially hydrogen bonding involving the imidazole ring. This dual-mode interaction contributes to its potency as a glycosidase inhibitor.

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